molecular formula C21H19N5O3 B2741093 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide CAS No. 1031944-41-8

2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2741093
CAS No.: 1031944-41-8
M. Wt: 389.415
InChI Key: AZBYMQABVQADJX-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-d][1,2,4]triazine derivative featuring a 4-methoxyphenyl substituent at position 2, a ketone group at position 4, and an acetamide side chain linked to a 2-methylphenyl group.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-5-3-4-6-17(14)23-20(27)12-25-21(28)19-11-18(24-26(19)13-22-25)15-7-9-16(29-2)10-8-15/h3-11,13H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBYMQABVQADJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide (CAS Number: 1030089-18-9) belongs to a class of pyrazolo[1,5-d][1,2,4]triazine derivatives. This class has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

PropertyValue
Molecular FormulaC21H19N5O3
Molecular Weight389.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and survival. Research indicates that pyrazolo[1,5-d][1,2,4]triazines can act as inhibitors of various kinases and have shown promising results in targeting pathways associated with tumor growth.

Enzymatic Inhibition

Studies have demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazine exhibit inhibitory effects on:

  • Janus Kinase (JAK) : Key in the signaling pathways for several hematological malignancies.
  • Cyclin-dependent Kinases (CDKs) : Involved in cell cycle regulation.

These interactions may lead to reduced cell proliferation and increased apoptosis in cancer cells.

In Vitro Studies

A series of cytotoxicity assays were conducted using various cancer cell lines to evaluate the efficacy of this compound. The following cell lines were utilized:

  • U87-MG : Human glioblastoma cell line
  • A549 : Human lung carcinoma cell line
  • MCF-7 : Human breast cancer cell line

The results indicated that the compound exhibited significant cytotoxic effects across these lines with IC50 values ranging from 10 µM to 25 µM depending on the specific cell line tested.

Case Study: Glioblastoma Treatment

In a focused study on glioblastoma treatment:

  • Methodology : Cells were treated with varying concentrations of the compound for 72 hours.
  • Results : The compound led to a dose-dependent decrease in cell viability. Notably, the glioblastoma cells showed a higher sensitivity compared to normal glial cells.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have suggested that this compound may possess antimicrobial activity against certain bacterial strains.

Testing Against Bacteria

The compound was tested against:

  • Staphylococcus aureus
  • Escherichia coli

Results indicated that it exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values around 50 µg/mL.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-d][1,2,4]triazine derivatives. Modifications at specific positions on the triazine ring or substituents on the phenyl groups can enhance potency and selectivity towards targeted enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl ring and acetamide side chain. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features
2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide (Target Compound) R1: 4-OCH3; R2: 2-CH3-C6H4 C23H21N5O3 427.45 Electron-donating methoxy group; lipophilic 2-methylphenyl acetamide chain
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide R1: 4-F; R2: furylmethyl C18H14FN5O3 367.34 Electron-withdrawing fluorine; polar furan side chain
N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide R1: 4-OCH3; R2: 4-Cl-C6H4 C24H21ClN6O3 489.92 Chlorine substituent (electrophilic); discontinued development status

Substituent Effects on Bioactivity

  • 4-Methoxyphenyl vs. 4-Fluorophenyl : The methoxy group (electron-donating) may enhance metabolic stability compared to fluorine (electron-withdrawing), which could improve binding affinity to hydrophobic targets. However, fluorine’s smaller size might reduce steric hindrance .
  • The furylmethyl group in the fluorinated analog introduces polarity, which may limit bioavailability . The discontinued N-(4-chlorobenzyl) derivative’s chlorine atom could confer reactivity but may also contribute to toxicity, explaining its discontinued status .

Research Findings and Limitations

  • Discontinued Derivatives : The N-(4-chlorobenzyl) analog’s discontinuation suggests challenges in efficacy or safety during preclinical evaluation .

Notes

Substituent choice significantly impacts physicochemical properties and bioactivity.

The lack of explicit pharmacological data for the target compound underscores the need for further in vitro/in vivo studies.

Structural analogs highlight the importance of balancing lipophilicity and polarity for drug-like properties .

Q & A

Q. What methodologies validate target engagement in complex biological matrices?

  • Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets in cell lysates. Combine with SPR (Surface Plasmon Resonance) for kinetic analysis (ka/kd values). Cross-reference with RNAi knockdown to assess functional dependency .

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